N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide
Description
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-10-14(2)12-18(11-13)22(20,21)9-8-17-16(19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNQKXLDAOIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Scientific Research Applications
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide can be compared with other piperidine derivatives such as:
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}acetamide
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}propionamide
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}butyramide
These compounds share similar structural features but differ in their side chains, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the piperidine and benzamide moieties, which may confer distinct pharmacological properties .
Biological Activity
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound of significant interest due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.45 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities.
Research indicates that compounds containing piperidine and sulfonamide moieties often exhibit diverse pharmacological effects. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit various enzymes, which can lead to antimicrobial effects and modulation of metabolic pathways.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially influencing neuropharmacological processes.
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against a range of bacterial strains. The mechanism involves the inhibition of folate synthesis, essential for bacterial growth .
Anticancer Potential
Research has also indicated that this compound exhibits anticancer properties. A recent investigation showed that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways.
Case Studies
- Case Study 1 : A clinical trial evaluated the efficacy of a related compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates, suggesting that modifications to the piperidine structure enhance antibacterial activity.
- Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
